molecular formula C₁₇₆H₃₀₂N₅₂O₄₁S B550046 Cecropin B CAS No. 80451-05-4

Cecropin B

Cat. No.: B550046
CAS No.: 80451-05-4
M. Wt: 3835 g/mol
InChI Key: YIQHNFUJWYYSEC-MQAAYMCRSA-N
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Description

Cecropin B protein is an antimicrobial peptide found in insects. It was first isolated from the hemolymph of the cecropia moth, Hyalophora cecropia. This peptide is part of the innate immune system of insects and exhibits potent antimicrobial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative bacteria .

Mechanism of Action

Target of Action

Cecropin B primarily targets the cell membranes of bacteria and fungi . It has a broad range of antibacterial activity against both Gram-positive and Gram-negative bacteria . It is also known to have antifungal effects, particularly on Candida albicans .

Mode of Action

The mode of action of this compound involves its interaction with the cell membrane of the target organisms. The peptide can insert into the membrane using either or both termini . This interaction disrupts the integrity of the cell membrane, leading to increased permeability and fluidity . This disruption can eventually lead to cell necrosis . Additionally, this compound can induce cells to produce excessive reactive oxygen species, causing changes in the mitochondrial membrane potential .

Biochemical Pathways

This compound affects several biochemical pathways. It is known to activate the Toll-like receptors (TLRs) and NF-κB pathways . The activation of these pathways leads to the expression of several antimicrobial peptides (AMPs), forming an important part of the immune system . Furthermore, this compound has been shown to suppress the expression of CYP3A29 through the activation of the TLR2/4-NF-κB/PXR signaling pathway .

Pharmacokinetics

For instance, this compound has been expressed in a fusion form to six-histidine and SUMO tags in Escherichia coli to increase its stability . Furthermore, encapsulation of this compound into chitosan nanoparticles has been explored to enhance its lifetime, drug targeting, and efficacy .

Result of Action

The primary result of this compound’s action is the killing of target organisms. It has been shown to have bacteriolytic activity against Bacillus subtilis and antifungal effects on Candida albicans . In addition, it has been found to have anticancer activity, increasing the survival time of mice bearing murine ascitic colon adenocarcinoma cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression and activity of this compound can be affected by the presence of other proteins, such as SUMO . Moreover, the efficacy of this compound can be influenced by the resistance mechanisms of the target organisms

Preparation Methods

Synthetic Routes and Reaction Conditions

Cecropin B protein can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids. The synthesis is carried out in a stepwise manner, with each amino acid being coupled to the chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

For industrial-scale production, recombinant DNA technology is often employed. The gene encoding this compound protein is cloned into an expression vector, which is then introduced into a host organism such as Escherichia coli. The host cells are cultured, and the expression of the peptide is induced. The peptide is then purified using chromatographic techniques such as ion-exchange and reverse-phase high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Cecropin B protein primarily undergoes reactions typical of peptides, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic hydrolysis can break down the peptide into its constituent amino acids.

    Oxidation: Oxidizing agents like hydrogen peroxide can oxidize methionine residues in the peptide.

    Reduction: Reducing agents such as dithiothreitol (DTT) can reduce disulfide bonds if present.

Major Products

The major products formed from these reactions include smaller peptide fragments and individual amino acids .

Scientific Research Applications

Cecropin B protein has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.

    Biology: Investigated for its role in insect immunity and its potential as a natural antimicrobial agent.

    Medicine: Explored for its potential use in developing new antibiotics, especially against antibiotic-resistant bacteria.

Comparison with Similar Compounds

Similar Compounds

    Cecropin A: Another member of the cecropin family with similar antimicrobial properties.

    Defensin: A different class of antimicrobial peptides found in both insects and mammals.

    Magainin: An antimicrobial peptide isolated from the skin of frogs.

Uniqueness

Cecropin B protein is unique due to its high potency and broad-spectrum activity against bacteria. Unlike some other antimicrobial peptides, it is non-toxic to mammalian cells, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C176H302N52O41S/c1-25-97(15)140(174(269)224-139(96(13)14)168(263)212-113(57-36-43-72-179)155(250)199-101(19)145(240)198-91-134(234)228-79-50-64-128(228)167(262)202-104(22)149(244)225-141(98(16)26-2)171(266)203-105(23)148(243)222-137(94(9)10)169(264)219-123(82-93(7)8)152(247)196-89-132(232)205-119(65-67-135(235)236)156(251)201-102(20)146(241)206-112(56-35-42-71-178)154(249)200-103(21)147(242)215-122(144(187)239)81-92(5)6)221-133(233)90-197-153(248)126(85-129(185)229)217-160(255)118(63-49-78-193-176(190)191)213-172(267)143(100(18)28-4)227-166(261)127(86-130(186)230)218-157(252)111(62-48-77-192-175(188)189)204-131(231)88-195-151(246)121(69-80-270-24)211-159(254)114(58-37-44-73-180)207-161(256)120(66-68-136(237)238)214-173(268)142(99(17)27-3)226-163(258)117(61-40-47-76-183)208-158(253)115(59-38-45-74-181)209-164(259)124(83-106-51-30-29-31-52-106)220-170(265)138(95(11)12)223-162(257)116(60-39-46-75-182)210-165(260)125(216-150(245)109(184)54-34-41-70-177)84-107-87-194-110-55-33-32-53-108(107)110/h29-33,51-53,55,87,92-105,109,111-128,137-143,194H,25-28,34-50,54,56-86,88-91,177-184H2,1-24H3,(H2,185,229)(H2,186,230)(H2,187,239)(H,195,246)(H,196,247)(H,197,248)(H,198,240)(H,199,250)(H,200,249)(H,201,251)(H,202,262)(H,203,266)(H,204,231)(H,205,232)(H,206,241)(H,207,256)(H,208,253)(H,209,259)(H,210,260)(H,211,254)(H,212,263)(H,213,267)(H,214,268)(H,215,242)(H,216,245)(H,217,255)(H,218,252)(H,219,264)(H,220,265)(H,221,233)(H,222,243)(H,223,257)(H,224,269)(H,225,244)(H,226,258)(H,227,261)(H,235,236)(H,237,238)(H4,188,189,192)(H4,190,191,193)/t97-,98-,99-,100-,101-,102-,103-,104-,105-,109-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,137-,138-,139-,140-,141-,142-,143-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQHNFUJWYYSEC-MQAAYMCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C176H302N52O41S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90230334
Record name Cecropin B protein, Insecta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90230334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3835 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80451-05-4
Record name Cecropin B protein, Insecta
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080451054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cecropin B protein, Insecta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90230334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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